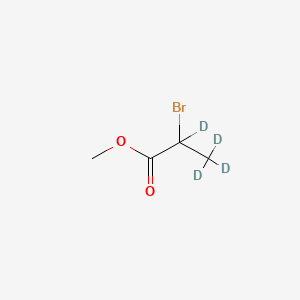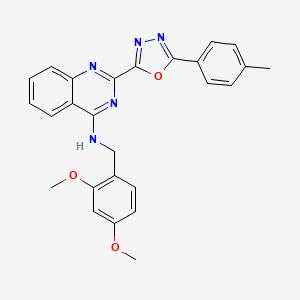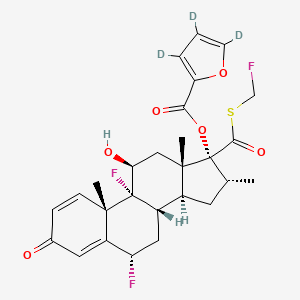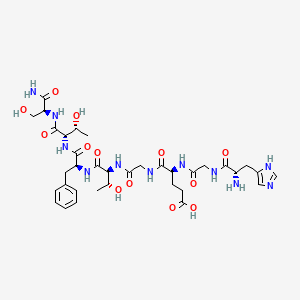
Exendin-4 (1-8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exendin-4 (1-8) is a peptide fragment derived from Exendin-4, a glucagon-like peptide-1 receptor agonist. Exendin-4 is known for its role in regulating blood glucose levels and has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. The peptide fragment Exendin-4 (1-8) retains some of the biological activity of the full-length peptide and is of interest for various research applications .
準備方法
Synthetic Routes and Reaction Conditions
Exendin-4 (1-8) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Exendin-4 (1-8) may involve large-scale SPPS or recombinant DNA technology. In the latter method, the peptide can be produced by expressing a fusion protein in a suitable host organism, such as Escherichia coli, followed by purification and enzymatic cleavage to obtain the desired peptide fragment .
化学反応の分析
Types of Reactions
Exendin-4 (1-8) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
Exendin-4 (1-8) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in metabolic disorders, such as type 2 diabetes mellitus.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Exendin-4 (1-8) exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas and brain. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinase A (PKA) and the phosphorylation of cAMP-response element-binding protein (CREB). These signaling pathways ultimately result in the regulation of glucose metabolism, insulin secretion, and other physiological processes .
類似化合物との比較
Exendin-4 (1-8) can be compared with other GLP-1 receptor agonists, such as:
Exendin-4: The full-length peptide from which Exendin-4 (1-8) is derived. Exendin-4 has a longer sequence and broader biological activity.
Liraglutide: A GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus. Liraglutide has a longer half-life and different pharmacokinetic properties compared to Exendin-4 (1-8).
Semaglutide: Another GLP-1 receptor agonist with a longer half-life and enhanced stability compared to Exendin-4 (1-8).
Exendin-4 (1-8) is unique in its shorter sequence, which may result in different pharmacokinetic and pharmacodynamic properties compared to the full-length peptide and other GLP-1 receptor agonists .
特性
分子式 |
C35H51N11O13 |
|---|---|
分子量 |
833.8 g/mol |
IUPAC名 |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1 |
InChIキー |
XWYOPQJBTGZXRS-YWPAURNNSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


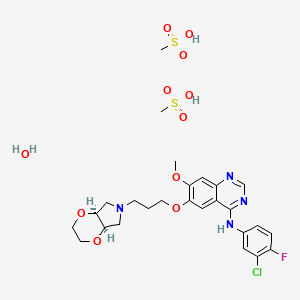
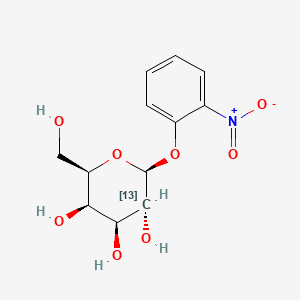
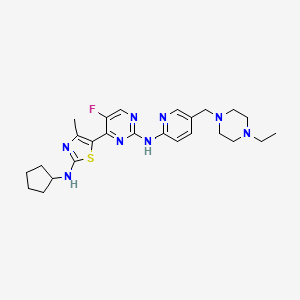
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)

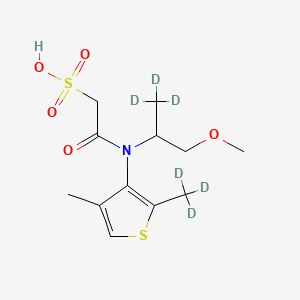
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
